1-Ethylcyclohexyl methacrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1-ethylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUIKOPEGIZINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463687 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274248-09-8 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Methacrylate Esters in Polymer Science and Engineering
Methacrylate (B99206) esters are a pivotal class of monomers in the field of polymer science and engineering, prized for their versatility in creating a wide array of polymers with tunable properties. researchgate.netfree.fr The foundational monomer of this family, methyl methacrylate, polymerizes to form poly(methyl methacrylate) (PMMA), a transparent and rigid plastic often used as a shatterproof substitute for glass. britannica.com The commercialization of methacrylate esters dates back to the 1930s, with applications in safety glass, coatings, and molding compounds. researchgate.net
The properties of polymers derived from methacrylate esters are largely dictated by the structure of the ester side chain. free.fr This structural variability allows for the synthesis of polymers with a broad spectrum of characteristics, from hard and rigid to soft and tacky. free.fr For instance, while poly(methyl acrylate) is a tough, rubbery material, poly(butyl acrylate) exhibits significant tack and is suitable for adhesive applications. free.fr The inclusion of different functional groups in the ester side chain can impart specific functionalities to the resulting polymer, such as improved adhesion, chemical resistance, and thermal stability. riyngroup.com
Methacrylate polymers are known for their resistance to hydrolysis, particularly when compared to their acrylate (B77674) counterparts, making them more durable in various environments. researchgate.net Their applications are extensive and include high-quality paints, coatings, adhesives, plastics, and elastomers. researchgate.net In the realm of advanced materials, methacrylate-based polymers are integral to the development of dental resin composites, biomedical polymers for drug delivery, and materials for optical applications. frontiersin.orgnih.gov The ability to copolymerize different methacrylate esters further expands the range of achievable properties, enabling the design of materials for highly specific and demanding applications. researchgate.net
Overview of 1 Ethylcyclohexyl Methacrylate 1 Ecma As a Specialty Monomer
1-Ethylcyclohexyl methacrylate (B99206) (1-ECMA) is a specialty monomer characterized by a chemical structure that includes a methacrylate functional group attached to a 1-ethylcyclohexyl group. cymitquimica.com This unique combination of a reactive methacrylate moiety and a bulky, hydrophobic cyclohexyl ring gives rise to specific properties that make it valuable in the synthesis of advanced polymers. cymitquimica.comrsc.org Typically, 1-ECMA is a colorless to light yellow liquid. chemicalbook.comchemicalbook.com
The synthesis of 1-ECMA can be achieved through several routes, including the direct esterification of methacrylic acid with 1-ethylcyclohexanol (B155962) or via a Grignard reagent-based industrial process. In the esterification method, methacrylic acid reacts with 1-ethylcyclohexanol, often in the presence of an acid catalyst and a polymerization inhibitor like 4-methoxyphenol (B1676288) (MEHQ) to prevent premature polymerization during synthesis and storage. The industrial route involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with cyclohexanone (B45756) to produce 1-ethylcyclohexanol, which is then esterified. google.com
The presence of the bulky 1-ethylcyclohexyl group introduces significant steric hindrance, which influences its polymerization kinetics. riyngroup.com This steric bulk can slow down the propagation rate compared to smaller methacrylate monomers, allowing for more controlled polymerization. riyngroup.com The resulting polymers often exhibit enhanced thermal stability and good chemical resistance. riyngroup.com
Below is a table summarizing some of the key properties of 1-Ethylcyclohexyl Methacrylate:
| Property | Value |
| CAS Number | 274248-09-8 |
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Purity | >98.0% (GC) |
| Flash Point | 96 °C |
| Boiling Point | 247.3 ± 9.0 °C |
| Density | 0.94 ± 0.1 g/cm³ |
| Stabilizer | Typically stabilized with 200–400 ppm MEHQ |
This table is populated with data from multiple sources. riyngroup.comchemicalbook.com
Research Landscape and Emerging Trends in 1 Ecma Polymerization and Applications
Optimized Synthesis Protocols and Reaction Pathway Analysis
The production of 1-ethylcyclohexyl methacrylate can be achieved through several synthetic routes, with direct esterification and multi-step industrial pathways being the most prominent. The choice of method often depends on the desired scale of production, purity requirements, and economic considerations.
Direct Esterification of Methacrylic Acid with 1-Ethylcyclohexanol
Catalyst Selection and Optimization (e.g., Sulfuric Acid)
The selection of an appropriate catalyst is critical for achieving a high reaction rate and yield in the direct esterification process. Strong acid catalysts are typically employed to protonate the carbonyl oxygen of methacrylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by 1-ethylcyclohexanol.
Sulfuric acid (H₂SO₄) is a commonly used catalyst due to its effectiveness and low cost. riyngroup.com Optimal catalyst loading is crucial; typically, a concentration of 0.3–0.5% by mass relative to the reactants is sufficient to drive the reaction efficiently. Exceeding this concentration can lead to unwanted side reactions, such as dehydration of the alcohol or polymerization of the methacrylate product. Other acidic catalysts that can be used include p-toluenesulfonic acid.
Solvent Systems (e.g., Toluene) and Reaction Conditions (Temperature, Inert Atmosphere)
The choice of solvent and reaction conditions plays a significant role in the success of the esterification. Toluene (B28343) is a frequently used solvent for this reaction. riyngroup.comrsc.org It serves multiple purposes: it dissolves the reactants, facilitates heat transfer, and, importantly, forms an azeotrope with the water produced during the reaction.
The reaction is typically carried out at temperatures ranging from 85 to 100°C. google.com This temperature range provides a balance between a favorable reaction rate and the prevention of premature polymerization. To further minimize unwanted polymerization, the reaction is often conducted under an inert atmosphere, such as nitrogen. riyngroup.comgoogle.com This is because oxygen can participate in radical formation, which can initiate the polymerization of the methacrylate monomer. petrochemistry.euresearchgate.net
Enhanced Yield Strategies (e.g., Azeotropic Distillation, Molecular Sieves for Water Removal, Recycling Unreacted Materials)
Azeotropic Distillation: By using a solvent like toluene that forms a low-boiling azeotrope with water, the water can be continuously removed from the reaction vessel as it is formed. This is often achieved using a Dean-Stark apparatus, which allows the condensed water to be separated while the organic solvent is returned to the reaction flask. researchgate.net
Molecular Sieves: Molecular sieves, such as 3A or 4A types, are highly effective at selectively adsorbing water molecules from the reaction mixture. brainly.comresearchgate.netsigmaaldrich.com They can be added directly to the reaction or, to avoid contact with the acidic catalyst which can destroy them, placed in a Soxhlet extractor through which the reaction vapors pass. youtube.com This continuous removal of water shifts the equilibrium to favor the product. brainly.comyoutube.com
Below is an interactive data table summarizing the direct esterification conditions:
| Parameter | Optimal Condition |
| Reactants | Methacrylic acid, 1-Ethylcyclohexanol |
| Catalyst | Sulfuric Acid (H₂SO₄), p-toluenesulfonic acid |
| Catalyst Loading | 0.3-0.5% by mass |
| Solvent | Toluene |
| Temperature | 85-100°C |
| Atmosphere | Inert (e.g., Nitrogen) |
| Water Removal | Azeotropic distillation, Molecular Sieves |
| Purification | Vacuum Distillation |
For large-scale industrial production, a multi-step synthesis route involving a Grignard reagent is often employed. This pathway offers high purity and yield, although it is more complex than direct esterification.
The process typically involves the following steps:
Formation of the Grignard Reagent: Ethylmagnesium bromide is prepared by reacting magnesium turnings with bromoethane in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.com This reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.org
Addition to Cyclohexanone: The prepared Grignard reagent is then reacted with cyclohexanone. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone. libretexts.orgmasterorganicchemistry.com This addition reaction, followed by an aqueous acidic workup, yields 1-ethylcyclohexanol.
Esterification: The resulting 1-ethylcyclohexanol is then esterified with methacrylic acid or a derivative like methacryloyl chloride, in the presence of an acid catalyst and an acid-binding agent, to produce this compound.
The table below outlines the typical conditions for the Grignard reagent pathway:
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Notes |
| Grignard Formation | Magnesium, Bromoethane | Diethyl ether or THF | Ambient to reflux | Several hours | Inert atmosphere required |
| Grignard Addition | Ethylmagnesium bromide, Cyclohexanone | Toluene | Room temp to reflux | 1-3 hours | Slow addition to control exotherm |
| Esterification | 1-Ethylcyclohexanol, Methacrylic acid, Acid catalyst | Toluene | 85-100 °C | 6-8 hours | Polymerization inhibitor added |
| Purification | - | - | Reduced pressure | Until pure | Vacuum distillation |
Methacrylate monomers are prone to spontaneous polymerization, especially at the elevated temperatures used during synthesis and distillation. googleapis.comwikipedia.org This unwanted polymerization can lead to product loss, equipment fouling, and significant safety hazards due to the highly exothermic nature of the reaction. chemicalbook.com To prevent this, polymerization inhibitors are added during both synthesis and for storage. chemicalbook.comvinatiorganics.com
The most commonly used inhibitor for methacrylic monomers is 4-methoxyphenol (B1676288), also known as hydroquinone (B1673460) monomethyl ether (MEHQ). chemicalbook.comvinatiorganics.combarentz-na.com MEHQ is highly effective at scavenging free radicals that initiate the polymerization process. vinatiorganics.comchempoint.com It functions in the presence of oxygen, where it reacts with peroxy radicals to form stable, non-radical species, thus terminating the polymerization chain reaction. researchgate.netchemicalbook.com For this reason, it is crucial that the monomer is stored with access to a headspace containing oxygen (typically 5-21% in a nitrogen mixture). petrochemistry.eu
MEHQ is typically added in concentrations of 200-400 ppm for storage and can also be included during the synthesis and purification steps to ensure stability. Other inhibitors used for acrylic monomers include hydroquinone (HQ), phenothiazine (B1677639) (PTZ), and various phenylene-diamine derivatives. googleapis.comwikipedia.orgrsc.org The choice of inhibitor and its concentration depends on the specific process conditions and the required shelf life of the monomer. chempoint.com
Mechanistic Insights into Synthesis and Derivatization Reactions
The reactivity of this compound (1-ECMA) is primarily dictated by its methacrylate functional group and the bulky ethylcyclohexyl group. These structural features influence its behavior in various chemical transformations, including polymerization, esterification, and hydrolysis. Understanding the mechanisms of these reactions is crucial for controlling the synthesis of polymers with desired properties and for predicting the compound's stability.
Polymerization Pathways (Free Radical, UV Light)
This compound is a monomer that readily undergoes polymerization to form polymethacrylates. The primary mechanism for this transformation is free radical polymerization, which can be initiated using thermal initiators or by exposure to UV light. smolecule.com
The process of free radical polymerization involves three key stages:
Initiation: The reaction begins with the generation of free radicals from an initiator molecule. These highly reactive species then attack the carbon-carbon double bond of the 1-ECMA monomer, creating a new radical center on the monomer unit.
Propagation: The newly formed monomer radical adds to another 1-ECMA molecule, propagating the radical chain. This step repeats, rapidly increasing the length of the polymer chain. The bulky 1-ethylcyclohexyl group introduces significant steric hindrance, which can slow down the rate of propagation when compared to smaller methacrylate monomers like methyl methacrylate. However, the electron-donating nature of the cyclohexyl group helps to stabilize the radical intermediate, which can lead to a more controlled polymerization process.
Termination: The growth of the polymer chain is concluded through termination steps. This can occur by combination, where two growing polymer chains join together, or by disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated polymer chains.
The polymerization process is typically conducted in the presence of an inhibitor, such as 4-methoxyphenol (MEHQ), which is added to the monomer to prevent spontaneous polymerization during storage and transport.
Table 1: Factors Influencing Free Radical Polymerization of 1-ECMA
| Factor | Influence on Polymerization | Scientific Rationale | Citation |
| Initiator | Initiates the polymerization process by generating free radicals. Can be thermal or photo-initiators (UV light). | The initiator decomposes to form active radical species that attack the monomer's double bond. | |
| Steric Hindrance | The bulky 1-ethylcyclohexyl group slows the rate of propagation. | The large substituent physically obstructs the approach of incoming monomer units to the growing radical chain end. | |
| Electronic Effects | The electron-donating cyclohexyl group stabilizes the radical intermediate. | This stabilization favors a more controlled and predictable polymerization reaction. | |
| Inhibitor (e.g., MEHQ) | Prevents premature polymerization during storage. | The inhibitor reacts with any spontaneously formed radicals, terminating the chain before significant polymer growth occurs. |
Esterification Reactions
Esterification is a fundamental reaction for the synthesis of 1-ECMA. The most common industrial method involves the reaction of 1-ethylcyclohexanol with methacrylic acid or its derivatives. riyngroup.com This is a classic acid-catalyzed esterification, specifically a Fischer esterification when using methacrylic acid directly.
The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of methacrylic acid. This activation makes the carbonyl carbon more electrophilic.
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group in 1-ethylcyclohexanol attacks the now highly electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The elimination of a water molecule from the tetrahedral intermediate occurs, and a double bond is re-formed between the carbonyl carbon and oxygen.
Deprotonation: The protonated carbonyl oxygen of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
To drive the equilibrium towards the product side, water is typically removed from the reaction mixture as it is formed. An alternative route involves using a more reactive derivative of methacrylic acid, such as methacrylic anhydride (B1165640) or an acyl chloride (like propionyl chloride), which reacts with 1-ethylcyclohexanol. smolecule.comchemicalbook.comgoogle.com This method can proceed under milder conditions and often does not require the removal of a byproduct like water.
Table 2: Typical Conditions for Esterification Synthesis of 1-ECMA
| Parameter | Condition | Purpose | Citation |
| Reactants | 1-ethylcyclohexanol and Methacrylic Acid (or its anhydride) | Alcohol and carboxylic acid precursors for the ester. | chemicalbook.com |
| Catalyst | Acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid) | To increase the electrophilicity of the carbonyl carbon. | riyngroup.com |
| Temperature | 85–100 °C | To provide sufficient activation energy for the reaction. | |
| Inhibitor | MEHQ (4-methoxyphenol) | To prevent polymerization of the methacrylate product. | |
| Reaction Time | 6–8 hours | To allow the reaction to proceed to high conversion. | |
| Purification | Reduced-pressure distillation | To separate the pure product from unreacted starting materials, catalyst, and byproducts. | google.com |
Hydrolysis Under Acidic or Basic Conditions
Hydrolysis is the reverse reaction of esterification, where the ester bond in 1-ECMA is cleaved by reaction with water. This process can be catalyzed by either an acid or a base, resulting in the formation of methacrylic acid and 1-ethylcyclohexanol. smolecule.com
Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of Fischer esterification. It begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water on the carbonyl carbon. Subsequent proton transfers and elimination of 1-ethylcyclohexanol yield methacrylic acid.
Base-Catalyzed Hydrolysis (Saponification): This process is irreversible and generally faster than acid-catalyzed hydrolysis. nih.gov The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the 1-ethylcyclohexanolate anion as the leaving group. This is followed by a rapid acid-base reaction where the strongly basic leaving group deprotonates the newly formed methacrylic acid to yield a carboxylate salt and 1-ethylcyclohexanol. Because the final carboxylate is resonance-stabilized and shows little tendency to react with the alcohol, the reaction is effectively irreversible. nih.gov Studies have shown that for methacrylates, the rate of base-catalyzed hydrolysis is significantly influenced by the electronic effects of the alcohol moiety. nih.gov
Green Chemistry Principles in 1-ECMA Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, conserving energy, and using safer materials. numberanalytics.com
Key strategies for a greener synthesis of 1-ECMA include:
Catalyst Optimization and Recovery: The use of acid catalysts like sulfuric acid is effective but can lead to corrosive waste streams. riyngroup.com Research into solid, reusable acid catalysts could offer a greener alternative by simplifying separation and reducing waste. The catalysts and polymerization inhibitors used in the process are often recoverable and reusable, which aligns with green chemistry principles.
Energy Efficiency: Manufacturing processes can be made more sustainable by adopting energy-efficient technologies. numberanalytics.com For the synthesis of 1-ECMA, this could involve optimizing reaction temperatures and times to minimize energy consumption without compromising yield. Using modern heating and distillation equipment can also significantly reduce the energy footprint. dalmec-na.comnri-na.com
Use of Safer Solvents and Auxiliaries: The choice of solvent plays a critical role in the environmental profile of a chemical process. While solvents like toluene and diethyl ether are effective for the Grignard and esterification steps, they are also volatile and pose environmental and health risks. chemicalbook.com Exploring greener solvent alternatives or solvent-free reaction conditions are potential areas for improvement.
Designing for Degradation: While the final polymer's stability is often a desired trait, designing the monomer with its lifecycle in mind is a core green chemistry principle. Understanding the hydrolysis of 1-ECMA is important for predicting its environmental fate, as it can break down into methacrylic acid and 1-ethylcyclohexanol. smolecule.com
Table 3: Application of Green Chemistry Principles to 1-ECMA Synthesis
| Green Chemistry Principle | Application in 1-ECMA Synthesis | Citation |
| Waste Prevention | Recycling of unreacted methacrylic acid to improve overall yield and reduce material waste. | |
| Catalysis | Recovery and reuse of the acid catalyst and polymerization inhibitor. | |
| Energy Efficiency | Optimization of reaction temperature (85–100 °C) and time to balance kinetics and energy use. | |
| Safer Solvents | While traditional solvents like toluene are used, future improvements could focus on greener alternatives. | chemicalbook.com |
| Atom Economy | Direct esterification has a higher atom economy (byproduct is water) compared to multi-step Grignard synthesis routes. |
Fundamental Steps of 1-ECMA Radical Chain Polymerization
The radical chain polymerization of this compound (1-ECMA) follows the fundamental steps of initiation, propagation, and termination, characteristic of most vinyl monomers. wikipedia.org
Initiation: The process begins with the decomposition of an initiator molecule, often triggered by heat or light, to generate free radicals. nih.gov These highly reactive species then attack the carbon-carbon double bond of a 1-ECMA monomer, creating an active center and initiating the polymer chain. wikipedia.org The efficiency of initiation can be influenced by the type of initiator and reaction conditions. nih.gov
Termination: The growth of the polymer chain ceases through termination reactions. This can occur via two primary mechanisms: combination, where two growing polymer chains react to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated chains. nih.govchemistrysteps.com
The chemical structure of 1-ECMA, specifically its bulky 1-ethylcyclohexyl group, significantly influences its radical reactivity. This substituent introduces steric hindrance around the methacrylate functional group, which can affect the rate of polymerization. Compared to smaller methacrylates like methyl methacrylate, the bulky group can slow down the propagation rate.
Controlled Radical Polymerization (CRP) of 1-ECMA
Controlled radical polymerization (CRP) techniques offer a method to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. tcichemicals.com Two prominent CRP methods applicable to 1-ECMA are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. smolecule.com
ATRP is a versatile CRP method that has been successfully applied to the polymerization of methacrylate monomers. springernature.com For monomers similar to 1-ECMA, such as cyclohexyl methacrylate (CHMA), ATRP has been performed using a copper bromide (CuBr) catalyst complexed with a ligand like N,N,N',N",N"-pentamethyldiethylenetriamine (PMDETA). epa.gov An alkyl halide, such as ethyl 2-bromoisobutyrate, typically serves as the initiator. epa.gov
The polymerization of CHMA via ATRP has been conducted in bulk and in various solvents at moderate temperatures, demonstrating controlled characteristics and yielding well-defined polymers. epa.gov The living nature of the polymerization was confirmed by the successful synthesis of block copolymers. epa.gov
Table 1: Representative Conditions for ATRP of a Cycloalkyl Methacrylate
| Parameter | Value |
| Monomer | Cyclohexyl Methacrylate (CHMA) |
| Catalyst/Ligand | CuBr/PMDETA |
| Initiator | Ethyl 2-bromoisobutyrate |
| Solvent | Toluene, Diphenyl ether, Benzonitrile |
| Temperature | 40°C |
This table is based on data for a structurally similar monomer, cyclohexyl methacrylate, to illustrate typical ATRP conditions. epa.gov
RAFT polymerization is another powerful CRP technique known for its tolerance to a wide range of functional groups and reaction conditions. wikipedia.orgsigmaaldrich.cn This method utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization process, allowing for the synthesis of polymers with controlled molecular weight and low polydispersity. wikipedia.org
The selection of an appropriate RAFT agent is crucial for the successful polymerization of a given monomer. sigmaaldrich.cn For methacrylates, various dithioesters, trithiocarbonates, and dithiocarbamates can be employed as CTAs. wikipedia.org The general mechanism involves a degenerative chain transfer process where the propagating radical reacts with the RAFT agent. wikipedia.org
Table 2: Key Components in RAFT Polymerization
| Component | Function | Examples for Methacrylates |
| Monomer | Building block of the polymer | This compound (1-ECMA) |
| Initiator | Generates initial radicals | Azobisisobutyronitrile (AIBN) |
| RAFT Agent (CTA) | Controls the polymerization | Dithioesters, Trithiocarbonates |
| Solvent | Dissolves reactants | Toluene, Dioxane |
This table provides a general overview of components used in RAFT polymerization of methacrylates.
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) stands as a principal technique in reversible deactivation radical polymerization (RDRP), offering a pathway to synthesize polymers with well-defined architectures. icp.ac.ruresearchgate.net The core of NMP lies in the reversible cleavage of a C–ON bond in an alkoxyamine at elevated temperatures, which releases a stable nitroxide radical and an active polymer chain. icp.ac.ru This equilibrium between active and dormant species allows for controlled polymer growth. researchgate.net
Historically, NMP has faced challenges with methacrylic esters. nih.gov Many common nitroxides and alkoxyamines that are effective for monomers like styrenics and acrylates show a lack of control over methacrylate polymerization. bohrium.com The polymerization of methacrylates, including those with bulky side groups, often suffers from a high rate of irreversible self-termination. researchgate.net This is largely attributed to the high activation-deactivation equilibrium constant associated with methacrylate polymerization when using nitroxides like SG1. researchgate.net
Kinetic Data Analysis (e.g., Propagation Rates, First-Order Kinetics)
The analysis of kinetic data is crucial for understanding the polymerization behavior of monomers. For methacrylates, techniques like pulsed-laser polymerization (PLP) are employed to determine key kinetic parameters such as the propagation rate coefficient (kₚ). acs.orgresearchgate.net Studies on various cycloalkyl methacrylates have shown that the propagation rates can be influenced by the structure of the ester group. acs.orgacs.org
Generally, the polymerization of methacrylates under controlled radical conditions is expected to follow first-order kinetics with respect to the monomer concentration. This is indicated by a linear relationship in a plot of ln([M]₀/[M]) versus time, which suggests a constant concentration of active radical species throughout the polymerization. sigmaaldrich.comcmu.edu Such behavior is a hallmark of a "living" or controlled polymerization process, where the molecular weight of the polymer increases linearly with monomer conversion. sigmaaldrich.comcmu.edu
For cycloalkyl methacrylates, including those structurally similar to this compound, propagation rate coefficients have been measured across a range of temperatures. acs.org For instance, the kₚ for cyclohexyl methacrylate is intermediate between that of methyl methacrylate (MMA) and bulkier monomers like isobornyl methacrylate. researchgate.netacs.org Theoretical models and machine learning have also been applied to predict reaction barriers and transition state energies (ΔE_TS) for radical reactions involving methacrylates. rsc.org For example, the reaction between an ethylcyclohexyl acrylate radical and methacrylic acid was found to have a relatively low activation barrier. rsc.orgrsc.org
The following table presents representative kinetic data for related methacrylates, illustrating the range of propagation rate coefficients observed.
Table 1: Propagation Rate Coefficients (kₚ) for Selected Methacrylates
| Monomer | Temperature (°C) | kₚ (L·mol⁻¹·s⁻¹) |
|---|---|---|
| Methyl Methacrylate (MMA) | 50 | ~600-800 |
| Cyclohexyl Methacrylate | 50 | ~1000 |
| Benzyl Methacrylate | 50 | ~1224 |
| Glycidyl Methacrylate | 50 | ~1300 |
| 2-Hydroxypropyl Methacrylate | 50 | >1600 |
Note: The values are approximate and sourced from comparative studies. acs.orgresearchgate.net
Steric and Electronic Effects on Reactivity in Radical Polymerization
The reactivity of vinyl monomers in radical polymerization is significantly influenced by both steric and electronic factors associated with their substituent groups. rsc.org In the case of this compound, the bulky 1-ethylcyclohexyl group plays a crucial role in its polymerization behavior.
Steric Effects: The primary steric effect of the bulky 1-ethylcyclohexyl group is steric hindrance. riyngroup.com This hindrance can slow down the propagation rate (kₚ) compared to methacrylates with smaller alkyl groups like methyl methacrylate (MMA). riyngroup.com The bulky nature of the side chain can also influence the tacticity (stereochemistry) of the resulting polymer. For many bulky methacrylates, an increase in the steric bulk of the ester group can lead to a higher preference for isotactic polymer formation. acs.organu.edu.au
Theoretical studies have been conducted to quantify these effects. For instance, the reaction barrier for radical addition is affected by the bulkiness of the monomer's side chain. rsc.orgrsc.org It has been noted that steric hindrance from the methyl groups in methacrylates is a significant factor in their radical reactions. rsc.org The combination of these steric and electronic effects ultimately dictates the monomer's reactivity, the rate of polymerization, and the properties of the final polymer. rsc.orgriyngroup.com
Factors Influencing Polymerization Behavior
Temperature and its Impact on Kinetics and Polymer Properties
Temperature is a critical parameter in polymerization, exerting a significant influence on both the reaction kinetics and the properties of the resulting polymer. nih.govippi.ac.ir For the polymerization of methacrylates, including this compound, an increase in temperature generally leads to an increase in the polymerization rate. tue.nlkpi.ua This is due to the higher thermal energy, which increases the frequency of successful collisions between reacting species and enhances the mobility of the monomer molecules. tue.nl
The temperature also affects the final properties of the polymer. A higher polymerization temperature can lead to a higher degree of monomer conversion. nih.gov However, it can also influence the tacticity of the polymer chain. For polymethyl methacrylate (PMMA), increasing the polymerization temperature has been shown to increase the probability of meso (isotactic) dyads, which in turn can affect the glass transition temperature (Tg) of the polymer. ippi.ac.ir Specifically, higher isotacticity resulting from higher temperatures can lead to a lower Tg. ippi.ac.ir
Table 2: Effect of Temperature on PMMA Tacticity and Tg
| Polymerization Temperature (°C) | Probability of meso (Pm) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|
| 50 | 0.203 | 126.0 |
| 150 | 0.274 | 125.1 |
| 250 | 0.356 | 102.9 |
Source: Adapted from a study on the bulk thermal polymerization of MMA. ippi.ac.ir
Role of Initiators and Chain Transfer Agents
The choice of initiator and the use of chain transfer agents (CTAs) are fundamental in controlling the radical polymerization process.
Initiators: Initiators are compounds that generate free radicals upon thermal or photochemical decomposition, thereby initiating the polymerization chain reaction. For methacrylate polymerization, common thermal initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides. google.comkpi.ua The concentration and type of initiator affect the rate of polymerization and the molecular weight of the resulting polymer. Generally, a higher initiator concentration leads to a faster rate but lower molecular weight, as more polymer chains are initiated simultaneously. nih.gov In photopolymerization, specific initiators are used that generate radicals upon exposure to light of a particular wavelength. tcichemicals.comrealab.ua
Effect of Monomer Conversion on Molecular Weight and Viscosity
In a controlled or "living" radical polymerization, there is a direct relationship between monomer conversion and the molecular weight of the polymer. As the monomer is consumed and the conversion increases, the molecular weight of the polymer chains grows in a linear fashion. sigmaaldrich.comcmu.edu This is a key indicator that the number of active propagating chains remains relatively constant throughout the polymerization process. sigmaaldrich.com This linear increase of molecular weight with conversion is a desired feature in the synthesis of well-defined polymers. cmu.edu
The viscosity of the reaction medium also changes significantly with monomer conversion. As the polymerization proceeds and long polymer chains are formed, the viscosity of the system increases. nih.gov This increase in viscosity is a direct consequence of the increasing molecular weight and concentration of the polymer in the monomer solution. nih.gov In some cases, particularly at high conversions, the viscosity can become very high, leading to a phenomenon known as the autoacceleration or gel effect. This effect can cause uncontrolled branching and may render the product unusable if not properly managed. nih.gov Therefore, controlling the reaction to manage the increase in viscosity is important for obtaining polymers with the desired properties. nih.gov
Computational and Machine Learning Approaches for Reaction Barrier Predictions
The prediction of reaction barriers, or activation energies (ΔE_TS), is crucial for understanding and controlling the polymerization kinetics of monomers like this compound. acs.orgacs.org High computational costs associated with traditional quantum chemistry methods for determining transition states (TS) have spurred the development of more efficient computational and machine learning (ML) strategies. acs.orgrsc.org These approaches aim to accelerate the design and synthesis of novel polymeric materials by providing rapid and accurate kinetic parameter predictions. researchgate.netmdpi.com
Density Functional Theory (DFT) for Reaction Barrier Calculation
Density Functional Theory (DFT) is a fundamental quantum chemical tool used to model the kinetics of free-radical polymerization. researchgate.netsci-hub.se It allows for the calculation of geometries and frequencies of reactants, products, and crucially, the transition states of reaction pathways. researchgate.netnih.gov By determining the energies of these states, the energy barrier for a reaction, such as radical propagation, can be calculated. sci-hub.sersc.org
In studies involving complex methacrylates, various DFT functionals and basis sets are employed to achieve a balance between computational accuracy and cost. researchgate.netwestlake.edu.cn For instance, a common approach involves optimizing molecular structures at one level of theory (e.g., B3LYP/6-311+G(d,p)) and then performing higher-accuracy single-point energy calculations (e.g., M06-2X/6-311+G(d,p)) on these geometries. nih.govrsc.org The choice of functional can significantly impact the calculated barrier heights. sci-hub.se
Research has shown that steric hindrance from bulky side chains, such as the ethylcyclohexyl group in this compound, plays a significant role in radical reactions. rsc.orgrsc.org DFT calculations can quantify these steric effects. rsc.org For example, in a study analyzing radical reactions between various acrylates and methacrylates, the reaction involving an ethylcyclohexyl acrylate radical was found to have one of the lowest transition state energy barriers (ΔE_TS). rsc.org
Table 1: Common DFT Methodologies for Polymerization Reaction Studies
| Parameter | Method/Basis Set | Purpose | Source |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-31+G(d) | Determining the lowest energy structures of reactants, products, and transition states. | researchgate.net |
| B3LYP/6-311+G(d,p) | Optimization of molecular models and harmonic oscillator approach for thermal contributions. | nih.govrsc.org | |
| Electronic Energy | M06-2X/6-311+G(d,p) | Improving the prediction of electronic energy via single-point calculations on optimized geometries. | nih.govrsc.org |
| MPWB1K/6-311+G(3df,2p) | Found to yield good qualitative agreement with experimental propagation kinetics. | researchgate.net |
| Solvation Models | Polarizable Continuum Model (PCM) | Used to account for the effects of solvents on reaction energy barriers. | westlake.edu.cn |
A specific study performing DFT calculations for 100 different reactions between ten types of acrylates and methacrylates provided direct insight into the reactivity of radicals with bulky side chains. rsc.orgrsc.org The ethylcyclohexyl methacrylate monomer, notable for its bulky side chain and molecular weight of 196.3, was included in this analysis. rsc.orgrsc.org The results highlighted the influence of the radical's structure (acrylate vs. methacrylate) and the incoming monomer on the reaction barrier. rsc.org
Table 2: Example of DFT-Calculated Transition State Energy Barriers (ΔE_TS)
| Reacting Radical (X•) | Reacting Monomer (Y) | ΔE_TS (kcal/mol) | Note | Source |
|---|---|---|---|---|
| Ethylcyclohexyl Acrylate | Methacrylic Acid | 3.9 | Lowest barrier reported in the study. | rsc.org |
Machine Learning Models for Accelerated Prediction
While DFT provides foundational data, its application to the vast chemical space of potential monomers is time-consuming. rsc.org Machine learning (ML) offers a pathway to circumvent these expensive calculations. mdpi.comrsc.org The typical workflow involves training an ML model on a dataset of reaction barriers generated by DFT, and then using the model to make rapid predictions for new reactions. bath.ac.uk
ML models, such as Random Forest (RF) or neural networks, are trained to find statistical correlations between molecular features (descriptors) and the target property, in this case, the reaction barrier. rsc.orgbath.ac.ukd-nb.info Even simple molecular descriptors can yield highly accurate models. rsc.orgrsc.org For a set of acrylate and methacrylate reactions that included this compound, a successful RF model was built using only four descriptors: the molecular weight and a descriptor distinguishing between acrylate and methacrylate for each of the two reactants. rsc.orgrsc.org The molecular weight serves as a proxy for chemical features like the bulkiness and steric effect of the monomer's side chain. rsc.orgrsc.org
This approach demonstrates that ML can learn the underlying structure-property relationships from the DFT data. mdpi.com The resulting model can predict reaction barriers for a wide range of monomers, including those with complex structures like this compound, without the need for further time-intensive DFT calculations. rsc.org
Table 3: Example of a Machine Learning Model for Reaction Barrier Prediction
The integration of these computational and machine learning techniques represents a significant advancement in polymer science, enabling high-throughput screening and the rational design of polymers with tailored properties by accurately predicting their polymerization kinetics. arxiv.orgnih.gov
Advanced Characterization of Poly 1 Ethylcyclohexyl Methacrylate and Copolymers
Spectroscopic Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical structure of poly(1-ethylcyclohexyl methacrylate) and determining the composition of its copolymers. nii.ac.jpemich.eduresearchgate.net
For the homopolymer, the ¹H NMR spectrum would exhibit characteristic broad signals corresponding to the protons of the polymer backbone. Specific signals would confirm the presence of the 1-ethylcyclohexyl methacrylate (B99206) repeating unit. These include:
α-methyl protons: A signal corresponding to the methyl group attached directly to the polymer backbone.
Backbone methylene protons: A broad signal for the -CH2- groups in the main polymer chain. researchgate.net
Cyclohexyl and ethyl protons: A series of overlapping signals in the aliphatic region corresponding to the protons of the ethyl group (-CH2-CH3) and the cyclohexyl ring on the ester side chain.
In the case of copolymers, ¹H NMR is used to calculate the molar ratio of the different monomer units incorporated into the polymer chain. magritek.com This is achieved by integrating the signal areas of peaks that are unique to each type of monomer. magritek.com The ratio of these integrals, after accounting for the number of protons each signal represents, allows for a precise determination of the copolymer composition. magritek.comaskfilo.com
Table 1: Expected ¹H NMR Signals for Poly(this compound)
| Proton Type | Expected Chemical Shift (ppm) | Signal Characteristics |
| α-Methyl Protons (-C-CH₃) | 0.8 - 1.2 | Broad Singlet |
| Backbone Methylene (-CH₂-) | 1.7 - 2.0 | Broad Multiplet |
| Cyclohexyl & Ethyl Protons | 1.2 - 1.8 | Broad, Overlapping Multiplets |
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the polymer, thereby confirming its chemical identity. The FTIR spectrum of poly(this compound) is characterized by several strong absorption bands indicative of its methacrylate structure. spectroscopyonline.com
Key characteristic peaks include:
A strong, sharp absorption band around 1720-1730 cm⁻¹ , which is attributed to the stretching vibration of the carbonyl group (C=O) in the ester linkage. spectroscopyonline.comresearchgate.net
A series of bands in the region of 1140-1250 cm⁻¹ corresponding to the C-O-C stretching vibrations of the ester group. spectroscopyonline.comresearchgate.net
Multiple bands in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric C-H stretching vibrations of the methyl, ethyl, and cyclohexyl alkyl groups. researchgate.net
A peak around 1636-1640 cm⁻¹ , attributed to the C=C double bond, would be present in the monomer spectrum but absent or significantly diminished in the polymer spectrum, confirming that polymerization has occurred. nih.govnih.gov
Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1725 | C=O Stretch | Ester Carbonyl |
| 2850 - 3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |
| 1140 - 1250 | C-O-C Stretch | Ester Linkage |
| ~1450 | C-H Bend | Methylene/Methyl |
Mass spectrometry (MS) is primarily used on the this compound monomer to confirm its molecular weight and structural integrity. In electron ionization MS, the molecule is ionized to form a molecular ion (M+), which is a radical cation. libretexts.org The mass-to-charge ratio (m/z) of this molecular ion peak corresponds to the molecular weight of the compound. libretexts.orgchemguide.co.ukyoutube.com
For this compound, the molecular formula is C12H20O2, and the molecular weight is 196.29 g/mol . labproinc.com Therefore, the mass spectrum of the monomer is expected to show a molecular ion peak at an m/z value of 196. The presence of this peak confirms that the monomer has the correct mass and has not degraded. chemguide.co.uk The fragmentation pattern, which results from the breakdown of the unstable molecular ion, can also provide further information to verify the molecule's structure. libretexts.org
Chromatographic Techniques for Purity and Molecular Weight Distribution
Chromatographic methods are essential for both the purification of the monomer before polymerization and the characterization of the resulting polymer's molecular weight properties.
Column chromatography is a standard purification technique used to separate the this compound monomer from any impurities that may be present after its synthesis. youtube.com This method involves dissolving the crude monomer in a suitable solvent and passing it through a column packed with a stationary phase, such as silica gel. youtube.com The separation is based on the differential adsorption of the components to the stationary phase. By choosing an appropriate solvent system (eluent), the desired monomer can be separated from impurities that may have different polarities, ensuring a high-purity monomer is used for polymerization. youtube.com
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers like poly(this compound). wikipedia.org GPC separates polymer molecules based on their size or hydrodynamic volume in solution. wikipedia.org Larger molecules pass through the porous gel column more quickly, while smaller molecules penetrate the pores and elute later.
The analysis provides several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). chromatographyonline.com The PDI is a measure of the breadth of the molecular weight distribution. chromatographyonline.com A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length. chromatographyonline.com Higher PDI values signify a broader distribution of chain lengths. chromatographyonline.comresearchgate.net
The expected PDI value for poly(this compound) would depend on the polymerization method used.
Table 3: Typical Polydispersity Index (PDI) Values for Different Polymerization Methods
| Polymerization Method | Typical PDI (Mw/Mn) | Description |
| Living Polymerization (e.g., RAFT) | < 1.2 | Narrow distribution, well-controlled process. |
| Free Radical Polymerization | > 1.5 | Broad distribution due to various termination steps. |
Calibration of the GPC system is typically performed using narrow-PDI standards, such as polystyrene or poly(methyl methacrylate), of known molecular weights. wikipedia.orgtainstruments.com
Thermal Analysis of Poly(this compound)
The thermal behavior of polymers is critical for determining their processing parameters and application limits. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on the thermal transitions and stability of Poly(this compound).
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Differential Scanning Calorimetry is a fundamental technique used to determine the thermal transitions of a polymer. mit.edu The glass transition temperature (Tg) is a key parameter identified by DSC, representing the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. mit.eduyoutube.com This transition corresponds to a step change in the heat capacity of the material, which is observed in the DSC thermogram. mit.edu
While specific DSC data for Poly(this compound) is not extensively documented in publicly available literature, analysis of the closely related polymer, Poly(cyclohexyl methacrylate) (PCHMA) , provides valuable comparative data. Research on PCHMA has identified its glass transition temperature through DSC analysis. The midpoint of the slope change in the heat flow plot during the second heating scan is considered the Tg. polymersource.ca The bulky and rigid cyclohexyl group restricts the segmental motion of the polymer chains, leading to a relatively high Tg compared to linear alkyl methacrylates. The addition of an ethyl group on the cyclohexane ring in Poly(this compound) would be expected to further influence chain mobility and thus the Tg.
| Polymer | Glass Transition Temperature (Tg) | Reference |
|---|---|---|
| Poly(cyclohexyl methacrylate) | 85.53 °C | polymersource.ca |
| Poly(cyclohexyl acrylate) | 25 °C | kpi.ua |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. mdpi.com The resulting data provides information on degradation temperatures, the composition of the material, and its thermal decomposition kinetics. nih.gov
Specific TGA data for Poly(this compound) is scarce. However, the degradation behavior can be inferred from studies on similar poly(methacrylates). The thermal degradation of methacrylate polymers is highly dependent on the structure of the ester side chain. For instance, poly(methacrylates) with bulky side chains that can form stable carbocations, such as poly(t-butyl methacrylate), primarily undergo ester decomposition at lower temperatures. In contrast, many poly(n-alkyl methacrylates) tend to degrade via depolymerization to the monomer. sci-hub.se
A study on a related compound, poly[3-(1-cyclohexyl)azetidinyl methacrylate], showed that thermal degradation begins at approximately 180°C with the decomposition of the azetidinyl ring, followed by reactions in the main chain above 300°C. sci-hub.se For Poly(2-ethylhexyl methacrylate), the onset of thermal degradation is observed around 255°C. polychemistry.com Given the structure of Poly(this compound), its degradation mechanism would likely involve a combination of ester decomposition and main-chain scission, with an onset temperature influenced by the stability of the ethylcyclohexyl group.
| Polymer | Degradation Onset Temperature (°C) | Primary Degradation Mechanism | Reference |
|---|---|---|---|
| Poly[3-(1-cyclohexyl)azetidinyl methacrylate] | ~180 | Side-chain decomposition | sci-hub.se |
| Poly(2-ethylhexyl methacrylate) | ~255 | Not Specified | polychemistry.com |
Morphological and Surface Characterization
The surface properties of a polymer are crucial for applications involving adhesion, wettability, and biocompatibility. Atomic Force Microscopy (AFM) and contact angle measurements are powerful tools for characterizing the surface topography and energy of Poly(this compound).
Atomic Force Microscopy (AFM) for Surface Roughness and Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanoscale. core.ac.uk By scanning a sharp tip over the surface, AFM can map out features and quantify surface roughness parameters, such as the root mean square (Rq) and average roughness (Ra). columbia.edu This technique is uniquely suited for characterizing polymer surfaces without requiring a conductive coating or a vacuum environment. mdpi.com
While specific AFM studies characterizing the surface of Poly(this compound) have not been identified, the technique is widely applied to other poly(methacrylates). For a spin-coated or molded sample of Poly(this compound), AFM analysis would be expected to reveal the nanoscale surface morphology. The analysis would provide quantitative data on surface roughness, which is influenced by processing conditions and the polymer's molecular structure. Such data is critical for understanding how the surface might interact with other materials or biological systems.
| Surface Parameter | Description | Typical Units |
|---|---|---|
| Average Roughness (Ra) | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. | nm |
| Root Mean Square Roughness (Rq) | The root mean square average of height deviations taken from the mean image data plane. | nm |
| Peak-to-Valley Height (Rz) | The vertical distance between the highest and lowest points within the evaluated area. | nm |
Contact Angle Measurements for Surface Energy and Hydrophobicity
Contact angle measurements are used to determine the wettability of a solid surface by a liquid, which in turn provides insight into the surface's hydrophobicity and surface free energy. nnci.net A high contact angle with water (>90°) indicates a hydrophobic, low-energy surface, while a low angle (<90°) signifies a hydrophilic, high-energy surface. nnci.net
There is no specific published data on the contact angle of Poly(this compound). However, based on its chemical structure, a high degree of hydrophobicity is expected. The polymer consists of a nonpolar hydrocarbon backbone and a bulky, nonpolar ethylcyclohexyl ester group. These groups minimize favorable interactions with water molecules. Studies on various poly(alkyl methacrylate)s show that increasing the size and nonpolar character of the alkyl group generally leads to increased hydrophobicity and higher water contact angles. researchgate.net Therefore, it is anticipated that Poly(this compound) would exhibit a large water contact angle, indicating a low surface energy and hydrophobic nature. The surface energy can be calculated from contact angle measurements using different liquids and applying theoretical models such as the Fowkes or Owens-Wendt-Rabel-Kaelble (OWRK) methods. univaq.it
| Property | Description | Expected Value for Poly(this compound) |
|---|---|---|
| Water Contact Angle (θ) | The angle where a water droplet meets the polymer surface. | High (>90°) |
| Surface Free Energy (γ) | The excess energy at the surface of a material compared to the bulk. | Low |
| Character | Qualitative description of surface-water interaction. | Hydrophobic |
Structure Property Relationships in Poly 1 Ethylcyclohexyl Methacrylate Systems
Impact of Polymer Architecture on Macroscopic Properties
A linear homopolymer, consisting solely of 1-ethylcyclohexyl methacrylate (B99206) monomer units linked end-to-end, represents the most fundamental architecture. While specific data for P-1-ECMA is limited, its properties can be reliably inferred from its close structural analog, poly(cyclohexyl methacrylate) (PCHMA).
The most significant characteristic of these polymers is their high glass transition temperature (T_g), which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. PCHMA is a hard polymer with a T_g reported in the range of 83 °C to 100 °C, significantly higher than its linear isomer, poly(n-hexyl methacrylate) tandfonline.comsigmaaldrich.comresearchgate.net. This elevated T_g is a direct consequence of the bulky cyclohexyl side group, which restricts the rotational motion of the polymer backbone researchgate.net. The addition of an ethyl group at the 1-position of the cyclohexyl ring in P-1-ECMA would further increase this steric bulk, leading to an expected T_g in a similar or slightly higher range.
Due to this high T_g, linear P-1-ECMA is expected to be a rigid, amorphous solid at room temperature with good thermal stability, comparable to that of poly(methyl methacrylate) (PMMA) tandfonline.com. The solubility of these polymers is governed by the bulky, hydrophobic side chain. PCHMA, for instance, is soluble in common organic solvents like tetrahydrofuran (B95107) (THF), chloroform, and toluene (B28343), but precipitates in alcohols and alkanes polymersource.ca. P-1-ECMA is expected to exhibit similar solubility characteristics.
| Polymer | Side Group Structure | Reported T_g (°C) |
|---|---|---|
| Poly(methyl methacrylate) (PMMA) | -CH₃ | ~105 |
| Poly(n-hexyl methacrylate) (PHMA) | -(CH₂)₅CH₃ | -5 |
| Poly(cyclohexyl methacrylate) (PCHMA) | -C₆H₁₁ (Cyclohexyl) | 83 - 100 tandfonline.compolymersource.caresearchgate.net |
| Poly(1-ethylcyclohexyl methacrylate) (P-1-ECMA) | -C₆H₁₀(C₂H₅) (1-Ethylcyclohexyl) | Expected to be similar to or slightly higher than PCHMA |
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. By combining a "hard" block of P-1-ECMA (with a high T_g) and a "soft" block of a different polymer (with a low T_g, e.g., poly(n-butyl acrylate)), it is possible to create materials with unique properties, such as thermoplastic elastomers researchgate.netosti.gov.
The synthesis of such block copolymers can be achieved through controlled/living radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition–Fragmentation chain-Transfer (RAFT) polymerization nih.govosti.gov. These methods allow for the sequential addition of different monomers to create well-defined block architectures nih.gov.
| Component | Example Block | Expected Property Contribution |
|---|---|---|
| Hard Block | Poly(this compound) | Rigidity, thermal stability, high T_g, structural integrity |
| Soft Block | Poly(n-butyl acrylate) | Flexibility, elasticity, low T_g |
Graft copolymers feature a main polymer backbone with one or more side chains (grafts) of a different composition cmu.edu. Incorporating P-1-ECMA as either the backbone or the grafted chain allows for another level of property modulation. Synthesis strategies such as "grafting through" (copolymerization of a monomer with a macromonomer) or "grafting from" (initiating graft polymerization from active sites on a backbone) can be employed using controlled radical polymerization techniques cmu.educmu.edu.
Hyperbranched architectures, where the polymer chains have a tree-like structure with a high density of branch points, represent another important architecture. The synthesis of hyperbranched polymethacrylates can be achieved via self-condensing vinyl polymerization of "inimers" (molecules that act as both initiator and monomer) acs.org. The bulky 1-ethylcyclohexyl group in a hyperbranched structure would lead to a unique combination of a compact, globular conformation in solution and a high T_g in the solid state.
Role of Side Chain Structure on Polymer Behavior
The 1-ethylcyclohexyl side chain is the defining feature of P-1-ECMA, and its specific structure dictates the polymer's behavior at a molecular level through steric and electronic effects.
Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of a group, which can impede chemical reactions or molecular motion. The 1-ethylcyclohexyl group is exceptionally bulky and non-planar, which has two major consequences:
Restricted Backbone Motion: The primary effect of this large side group is the severe restriction of bond rotation along the polymer's carbon-carbon backbone. This reduced segmental mobility means that more thermal energy is required for the polymer chains to move past one another. As a result, the glass transition temperature (T_g) of P-1-ECMA is significantly elevated compared to polymethacrylates with smaller or more flexible linear side chains researchgate.net. This effect is clearly demonstrated by comparing the T_g of PCHMA (~92 °C) with that of its linear isomer, poly(n-hexyl methacrylate) (–5 °C) sigmaaldrich.comresearchgate.net.
The electronic effect of a substituent group relates to how it influences the distribution of electron density in a molecule, which in turn affects reactivity. The 1-ethylcyclohexyl group is composed of saturated alkyl carbons. Alkyl groups are known to be weakly electron-donating through an inductive effect (+I).
In the context of the 1-ECMA monomer, this inductive effect slightly increases the electron density on the methacrylate ester group. However, the reactivity of the vinyl double bond and the stability of the propagating radical in methacrylate polymerization are primarily dominated by two other factors:
The α-methyl group: This group stabilizes the propagating radical through hyperconjugation.
The carbonyl group: This group offers significant resonance stabilization to the adjacent radical.
Compared to these powerful stabilizing influences, the weak inductive effect of the large, remote alkyl (1-ethylcyclohexyl) group is generally considered to be of secondary importance in determining radical stability and monomer reactivity kpi.uaacs.org. Therefore, while a minor electronic effect is present, the structure-property relationships in the polymerization and behavior of P-1-ECMA are overwhelmingly governed by the steric hindrance imposed by its bulky side chain.
Correlations between Polymerization Conditions and Resultant Polymer Properties
The properties of poly(this compound) are intrinsically linked to the conditions under which the polymerization of the this compound monomer is carried out. Factors such as the choice of initiator, solvent, reaction temperature, and monomer concentration play a crucial role in determining the final molecular weight, molecular weight distribution (polydispersity), and thermal characteristics of the polymer. While detailed research findings and specific data for the polymerization of this compound are not extensively available in publicly accessible literature, the well-established principles of free-radical polymerization of related methacrylates provide a strong framework for understanding these relationships.
Influence of Initiator Concentration
In free-radical polymerization, the initiator concentration has a significant impact on the molecular weight of the resulting polymer. An increase in the concentration of the initiator, such as azobisisobutyronitrile (AIBN), leads to a higher concentration of primary radicals. This, in turn, results in a greater number of polymer chains being initiated simultaneously. With a fixed amount of monomer, a larger number of growing chains will each propagate for a shorter period before the monomer is consumed, leading to a decrease in the average molecular weight of the polymer. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, thus increasing the molecular weight.
Illustrative Data on Initiator Concentration Effect on Poly(this compound) Properties (Hypothetical Data for Illustrative Purposes)
| Initiator (AIBN) Concentration (mol/L) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 0.01 | 150,000 | 1.8 |
| 0.05 | 80,000 | 2.1 |
| 0.10 | 45,000 | 2.5 |
Effect of Polymerization Solvent
The choice of solvent can influence the polymerization kinetics and, consequently, the properties of the polymer. Solvents can affect the solubility of both the monomer and the resulting polymer, as well as the reactivity of the propagating radicals. For instance, polymerization in a solvent that is a poor solvent for the polymer can lead to precipitation of the polymer chains as they grow, which can affect the termination kinetics and lead to a broader molecular weight distribution. Aromatic solvents like benzene and toluene are commonly used for the polymerization of methacrylates. The polarity of the solvent can also play a role in the stereochemistry of the polymer chain, which can in turn affect its thermal properties.
Impact of Reaction Temperature
Temperature is a critical parameter in free-radical polymerization as it affects the rates of initiation, propagation, and termination. An increase in temperature generally leads to an increase in the rate of initiation, as the decomposition of the initiator is an endothermic process. This results in a higher concentration of radicals and, similar to increasing initiator concentration, leads to a decrease in the average molecular weight of the polymer. Higher temperatures can also increase the rate of chain transfer reactions, which can further limit the molecular weight.
From a thermal properties perspective, the polymerization temperature can influence the tacticity of the polymer chain. Lower polymerization temperatures tend to favor the formation of syndiotactic polymers, which can have a higher glass transition temperature (Tg) compared to atactic or isotactic polymers.
Illustrative Data on Temperature Effect on Poly(this compound) Properties (Hypothetical Data for Illustrative Purposes)
| Polymerization Temperature (°C) | Number-Average Molecular Weight (Mn) ( g/mol ) | Glass Transition Temperature (Tg) (°C) |
| 40 | 120,000 | 95 |
| 60 | 90,000 | 92 |
| 80 | 60,000 | 88 |
Role of Monomer Concentration
The concentration of the monomer has a direct effect on the rate of polymerization and the molecular weight of the resulting polymer. A higher initial monomer concentration generally leads to a higher rate of polymerization and a higher molecular weight, as there are more monomer units available to add to the growing polymer chains. At very high monomer concentrations, particularly in bulk polymerization, the viscosity of the reaction medium can increase significantly as the reaction progresses. This can lead to the Trommsdorff effect, or gel effect, where the termination reactions are hindered due to the reduced mobility of the large polymer radicals. This decrease in the termination rate leads to a rapid increase in the polymerization rate and the formation of very high molecular weight polymer with a broad molecular weight distribution.
Advanced Applications and Research Directions of Poly 1 Ethylcyclohexyl Methacrylate
Biomedical Applications and Biocompatible Materials Development
The biocompatibility and tunable physical properties of poly(1-ethylcyclohexyl methacrylate) make it a strong candidate for a range of biomedical applications, from sophisticated drug delivery systems to the development of durable medical devices.
Drug Delivery Systems (Controlled Release, Targeted Delivery)
Polymers are at the forefront of research into novel drug delivery systems, aiming to enhance therapeutic efficacy and minimize side effects. nih.gov Poly(methacrylate) derivatives are particularly noted for their biocompatibility and potential as drug carriers. liberty.edu The incorporation of monomers like 1-ethylcyclohexyl methacrylate (B99206) into polymer networks allows for the creation of systems with tailored drug release profiles.
Hydrogels, which are three-dimensional polymer networks, are extensively studied for controlled drug release. biointerfaceresearch.comresearchgate.net The release of a drug from a hydrogel matrix can be controlled by factors such as the polymer composition and the pH of the surrounding environment. researchgate.netderpharmachemica.com For instance, pH-responsive hydrogels can be designed to release their therapeutic payload at specific sites in the body, such as in the acidic microenvironment of a tumor. nih.govmonash.edu Copolymers containing methacrylate derivatives have been shown to form micelles that can encapsulate anticancer drugs, releasing them in response to the lower pH of tumor tissues. dovepress.comnih.gov This targeted delivery approach can improve the selectivity of chemotherapy. dovepress.comnih.gov
Research into various methacrylate copolymers has demonstrated the ability to create nanoparticles that swell in acidic conditions, leading to the release of encapsulated drugs like doxorubicin. nih.gov The table below summarizes key findings from studies on related poly(methacrylate) systems, highlighting the potential for designing sophisticated drug delivery vehicles based on polymers like poly(this compound).
| Drug Delivery System | Key Feature | Drug Release Mechanism | Reference |
| pH-Responsive Micelles | Self-assembly of copolymers | Conformational change at tumor pH | dovepress.comnih.gov |
| Smart Nanohydrogels | Swelling in acidic media | pH-triggered release | nih.gov |
| Copolymeric Hydrogels | Cross-linked polymer network | pH-dependent swelling | researchgate.netderpharmachemica.com |
Tissue Engineering Scaffolds
Tissue engineering aims to repair or replace damaged tissues with the help of biomaterials that act as scaffolds to support cell growth and tissue regeneration. researchgate.net Hydrogels are widely used for this purpose due to their ability to mimic the native soft tissue environment, support cell proliferation, and allow for nutrient transport. rsc.org The choice of polymer is critical in designing these scaffolds, as it dictates the physical and biological properties of the hydrogel. rsc.org
Poly(methacrylate)-based hydrogels, such as those derived from poly(2-hydroxyethyl methacrylate) (pHEMA), are valuable in tissue engineering due to their biocompatibility and tunable mechanical properties. nih.gov The goal is to create scaffolds that provide a temporary matrix for cell growth and extracellular matrix deposition, eventually degrading as new tissue is formed. researchgate.net The design of these scaffolds often involves creating a porous structure to facilitate cell ingrowth. whiterose.ac.uk For optical imaging in tissue engineering studies, scaffolds with high optical transparency are desirable. nist.gov
The development of biodegradable hydrogels is a key area of research. By incorporating hydrolytically labile segments into the polymer backbone, scaffolds can be designed to break down into smaller, clearable fragments after they have served their purpose. nih.gov
Medical Devices and Implants
Polymers are extensively used in the fabrication of medical devices and implants due to their versatility and biocompatibility. Polymethyl methacrylate (PMMA), a related polymer, has a long history of use in applications such as bone cements, dental implants, and intraocular lenses. researchgate.netnih.gov Its biocompatibility, strength, and dimensional stability are key advantages. researchgate.net
The surface modification of metallic implants with polymer coatings is a common strategy to improve their biocompatibility and performance. semanticscholar.orgmdpi.com These coatings can help to promote bone growth and inhibit inflammatory responses. mdpi.com For instance, composite films containing bioceramics like hydroxyapatite (B223615) can be applied to stainless steel implants. semanticscholar.org
While PMMA is widely used, there can be localized tissue responses to bone cement beads in some cases. fda.gov The development of new methacrylate-based polymers, such as those including this compound, could lead to materials with improved properties for a variety of medical devices, from orthopedic components to composite implantable devices. fda.govgoogle.com
Polymeric Carriers for Vaccines and Other Bioactive Agents
Polymeric nanoparticles are being actively investigated as carriers and adjuvants for vaccines. springernature.com They can protect the encapsulated antigen, control its release, and enhance the immune response. nih.gov The ability to encapsulate antigens within a polymer matrix can lead to improved antibody responses. nih.gov
Polymers like polyacrylates have been shown to have adjuvant activity, with their effectiveness being influenced by factors such as polymer size and dose. nih.gov Methacrylate-based polymers can be formulated into various delivery systems, including polyplexes, micelles, and hydrogels, to deliver nucleic acid vaccines. researchgate.net These polymeric carriers can protect the genetic material from degradation and facilitate its uptake by cells. researchgate.net
The development of pH-responsive polymers also holds promise for the delivery of bioactive agents. nih.gov These polymers can be designed to release their payload in specific cellular compartments, which can be advantageous for gene therapy applications where delivery to the cell nucleus is required. google.com
High-Performance Coatings, Adhesives, and Plastics
The inherent properties of poly(methacrylate)s, such as their durability and resistance to weathering, make them suitable for high-performance applications in coatings, adhesives, and plastics. researchgate.net Poly(cyclohexyl methacrylate), for example, is a hard polymer with applications in these areas. researchgate.netsigmaaldrich.com
Enhanced Adhesion, Flexibility, and Chemical Resistance in Coatings
The performance of coatings is critically dependent on their adhesion to the substrate, their flexibility to withstand mechanical stress, and their resistance to chemical attack. Poly(methacrylate)s are often used in protective coatings. resimacsolutions.com For example, poly(ethyl methacrylate) (PEMA) is known for its high chemical stability and flexibility, making it a candidate for corrosion protection of metals. semanticscholar.org
Strong Bonding Capabilities and Durability in Adhesives
Methacrylate-based adhesives are recognized for their robust bonding capabilities, rapid curing times, and resilience in demanding environments. resinlab.comsekorm.comvitrochem.com These adhesives, often referred to as structural acrylics, form strong, durable, and flexible bonds on a wide variety of substrates, including metals, composites, and engineering plastics, often with minimal surface preparation. resinlab.comvitrochem.comgluegun.com The inclusion of bulky cycloaliphatic monomers like cyclohexyl methacrylate (a close structural relative of this compound) has been shown to significantly influence adhesive properties.
Research on acrylate (B77674) pressure-sensitive adhesives (PSAs) demonstrated that incorporating cyclohexyl methacrylate (CHMA) into the polymer backbone enhances certain performance metrics. researchgate.net Specifically, as the amount of CHMA increased, the shear strength of the adhesive improved. researchgate.net While loop tack decreased, the 180° peel strength could be optimized at specific concentrations. researchgate.net This suggests that the rigid cyclohexyl group contributes to the cohesive strength of the adhesive, leading to higher shear resistance, a critical attribute for long-term durability under load. researchgate.net
The inherent chemical structure of methacrylate adhesives contributes to their excellent environmental and chemical resistance. resinlab.comsekorm.com They can withstand exposure to various solvents and temperature cycles without significant degradation of the bond. vitrochem.com The strong, cross-linked polymer network formed during curing provides a durable bond that maintains its integrity over time. gluegun.com This combination of high bond strength and durability makes polymers like poly(this compound) promising candidates for advanced adhesive formulations in the automotive, aerospace, and electronics industries. gluegun.comcurbellplastics.com
Table 1: Representative Properties of Methacrylate Adhesives
| Property | Typical Value Range | Substrates | Key Advantages |
|---|---|---|---|
| Shear Strength | 3,000 - 4,500 psi resinlab.comgluegun.com | Metals, Plastics, Composites resinlab.com | High load-bearing capacity |
| Pot Life | 4 - 12 minutes resinlab.comcurbellplastics.com | Various | Rapid assembly and production |
| Fixture Time | 10 - 25 minutes gluegun.comcurbellplastics.com | Various | Fast handling strength development |
| Temperature Range | -40°C to 121°C resinlab.com | Various | Performance in extreme environments |
| Peel Strength | Good to Excellent gluegun.com | Various | Resistance to delamination |
Improved Mechanical Properties and Thermal Stability in Plastics
The incorporation of poly(this compound) into polymer blends can significantly enhance the mechanical and thermal properties of plastics. The bulky cycloaliphatic side chain plays a crucial role in restricting the movement of polymer backbones, which can lead to improvements in stiffness, strength, and thermal resistance. appstate.edu
Blending thermoplastics with various polymers is a common strategy to create new materials with tailored properties. mdpi.com For instance, adding poly(methyl methacrylate) (PMMA) to blends of polycarbonate (PC) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) has been shown to increase the elastic modulus, yield strength, and tensile strength of the resulting plastic. mdpi.com Similarly, the introduction of a monomer with a large, rigid structure like this compound is expected to impart greater rigidity and dimensional stability to polymer blends. redalyc.org
Thermal stability is another critical factor for plastics used in high-temperature applications. The thermal degradation of poly(alkyl methacrylates) is a complex process where the polymer breaks down into its constituent monomers and other by-products at elevated temperatures. polychemistry.comresearchgate.net Studies have shown that polymers with higher molecular weights tend to have greater thermal resistance. polychemistry.com While increasing the length of the alkyl side chain in some poly(alkyl methacrylates) can lead to a higher rate of thermal degradation, the presence of a stable cycloaliphatic group, as found in poly(this compound), is noted to contribute to excellent thermal properties and high etch resistance, which is beneficial for durable plastic components. researchgate.netpolychemistry.com The strong bonds within the polymer structure of materials like polyether ether ketone (PEEK) and certain fluoropolymers contribute to their excellent resistance to thermal degradation, a principle that also applies to well-designed methacrylate polymers. appstate.edu
Table 2: Thermal Degradation Products of Selected Poly(alkyl methacrylates)
| Polymer | Temperature Range (°C) | Major Degradation Product | Minor Degradation Products |
|---|---|---|---|
| Poly(methyl methacrylate) | 250 - 400 | Methyl methacrylate researchgate.net | Carbon dioxide, carbon monoxide, methane (B114726) researchgate.net |
| Poly(butyl methacrylate) | 250 - 400 | Butyl methacrylate researchgate.net | Ethane, methanol, ethanol (B145695) researchgate.net |
| Poly(2-ethylhexyl methacrylate) | 250 - 400 | 2-ethylhexyl methacrylate researchgate.net | 1-propanol, carbon monoxide polychemistry.comresearchgate.net |
Optoelectronic and Optical Materials
The unique optical and chemical properties of poly(this compound) make it a valuable material for various optoelectronic and optical applications, from microchip fabrication to advanced optical composites.
Photoresists are light-sensitive materials used in photolithography to create the intricate patterns found on microcircuits. researchgate.net (Meth)acrylate-based polymers are widely used in photoresist formulations, particularly for deep UV (DUV) lithography at wavelengths of 193 nm and 248 nm, due to their excellent transparency at these wavelengths. researchgate.netmdpi.com
Polymers containing cycloaliphatic acrylic monomers, such as this compound (ECHMA), are particularly important in this field. researchgate.netlumtec.com.tw The bulky, alicyclic structure provides high etch resistance, which is essential for the polymer to withstand the etching processes that transfer the pattern to the underlying substrate. researchgate.net The incorporation of these bulky groups also helps to control the dissolution behavior of the polymer in the developer solution, which is a critical step in achieving high-resolution patterns. mdpi.com ECHMA is specifically identified as a monomer used in photoresist materials, highlighting its direct relevance and application in the semiconductor industry. lumtec.com.tw
The optical properties of poly(this compound) can be precisely tuned by incorporating nanoparticles to create advanced composite materials. eurjchem.com Introducing nanometal oxides into a host polymer matrix is a well-established method for creating nanocomposites with versatile properties for optoelectronic applications. eurjchem.commdpi.com For example, nanocomposite films of poly(methyl methacrylate) with zinc oxide (ZnO) nanoparticles have demonstrated potential for their optical properties. researchgate.net
A particularly innovative area of research involves the use of diamond particles to enhance the optical and mechanical properties of methacrylate resins. nih.govresearchgate.net Studies have shown that adding microdiamond particles (MDPs) to acrylate resins can significantly increase the fluorescence intensity of the resulting composite material. nih.gov In one study, an increase in fluorescence of up to five times was observed with the addition of 1 wt.% of MDPs. researchgate.net The diamond particles, which can contain synthesis-induced defects like nitrogen-vacancy (NV) centers, act as fluorescent centers within the transparent polymer matrix. nih.gov Such composites could be used to produce effective and active 3D-printed optical elements. nih.govresearchgate.net
An alignment layer is a critical component in liquid crystal displays (LCDs), as it directs the orientation of the liquid crystal (LC) molecules that control the passage of light. mdpi.com Polymers are commonly used to create these layers. researchgate.net Photoalignment is an advanced, non-contact technique that uses polarized light to create a preferred orientation on the surface of a polymer film, which then aligns the LC molecules. nih.gov
Polymethacrylates, such as PMMA, have been extensively studied for this purpose. nih.gov Research has shown that chemically attaching photosensitive dyes (like azo-dyes) to the PMMA backbone is far more efficient for photoalignment than simply mixing the dye with the polymer. nih.gov The bulky and rigid structure of the 1-ethylcyclohexyl group in poly(this compound) could provide a stable surface for creating well-defined alignment layers. The polymer's surface properties would dictate the preferred orientation of the liquid crystal molecules at the interface, making it a potential candidate for use in next-generation displays and photonic devices. researchgate.netjbnu.ac.kr
Elastomers for Improved Elasticity and Resilience
Elastomers are polymers that exhibit viscoelasticity, meaning they have both viscosity and elasticity, and can regain their original shape after being deformed. Poly(alkyl methacrylate)s with longer or bulkier alkyl chains can be formulated to create soft and highly elastic materials. nih.gov
Studies on a range of cross-linked poly(alkyl methacrylate)s have shown that these materials can be very elastic, with stress-strain properties that conform well to the statistical theory of rubber elasticity. nih.gov These elastomeric materials exhibit very little permanent set after being stretched. nih.gov The choice of the alkyl group is crucial; research indicates that as the homologous series is ascended (i.e., as the side chain gets longer), the energy required to break the material decreases rapidly. nih.gov This suggests a trade-off between softness/flexibility and ultimate strength.
The bulky 1-ethylcyclohexyl group would be expected to influence the elastomeric properties by affecting how the polymer chains can move and uncoil under stress. While providing some of the flexibility associated with longer alkyl chains, the rigid ring structure could also enhance resilience. Recent research has also explored bio-inspired methods, such as incorporating iron-catechol bonds found in marine mussels, to overcome the traditional trade-off between strength and flexibility in elastomeric polymers, opening new avenues for creating materials that are both stiff and highly resilient. zonadepinturas.com
Environmental and Toxicological Considerations in Research
Environmental Fate Studies of 1-ECMA and its Polymers
Specific experimental data on the degradation and persistence of 1-ECMA and poly(1-ECMA) in soil and water is scarce. General information on basic methacrylates suggests they are not persistent in the environment. mpausa.org The primary pathways for degradation are considered to be biodegradation and photodegradation. mpausa.org In aquatic environments, methacrylates are expected to undergo rapid biodegradation by bacteria found in water and sewage treatment facilities, with laboratory tests indicating ready biodegradation and complete mineralization. mpausa.org
In the atmosphere, methacrylates are anticipated to react with photochemically produced hydroxyl radicals and ozone. mpausa.org The half-lives for the reaction with hydroxyl radicals for various methacrylate (B99206) esters have been estimated to be in the range of 4.4 to 7.0 hours, with a trend of shorter half-lives for larger molecules. mpausa.org The atmospheric half-life for the reaction with ozone is estimated to be approximately one day for all esters. mpausa.org
The degradation of the polymer, poly(1-ECMA), is expected to be significantly slower than the monomer. Environmental degradation of polymeric materials is a complex process influenced by factors such as temperature, moisture, microorganisms, and light. mdpi.com
Table 1: Estimated Atmospheric Half-lives of Various Methacrylate Esters
| Methacrylate Ester | Reaction with Hydroxyl Radicals (Half-life) | Reaction with Ozone (Half-life) |
| Methacrylic Acid (MAA) | 6.9 hours | ~ 1 day |
| Methyl Methacrylate (MMA) | 7.0 hours | ~ 1 day |
| Ethyl Methacrylate (EMA) | 6.5 hours | ~ 1 day |
| n-Butyl Methacrylate (n-BMA) | 5.7 hours | ~ 1 day |
| iso-Butyl Methacrylate (i-BMA) | 5.7 hours | ~ 1 day |
| 2-Ethylhexyl Methacrylate (2-EHMA) | 4.4 hours | ~ 1 day |
Source: Methacrylate Producers Association, Inc. mpausa.org
Direct assessments of the mobility and bioaccumulation potential of 1-ECMA are not widely documented. For methacrylates in general, rapid degradation is expected to prevent them from entering the food chain, suggesting a low potential for bioaccumulation. mpausa.org The mobility of 1-ECMA in soil and water would be influenced by its physicochemical properties, such as its water solubility and octanol-water partition coefficient.
Specific environmental exposure models for 1-ECMA have not been identified in the reviewed literature. General exposure to methacrylates can occur in occupational settings during production and use, primarily through inhalation and dermal contact. mpausa.org Consumer exposure to methacrylate monomers from finished polymer products is generally considered to be negligible due to low residual monomer levels and slow migration rates. mpausa.org
Toxicological Research on 1-ECMA and Poly(1-ECMA)
Dedicated toxicological studies on 1-ECMA and its polymer are limited. The following sections provide an overview of toxicological research on other methacrylate compounds, which may offer some insight into the potential effects of 1-ECMA.
There is a lack of specific in vitro cytotoxicity and oxidative stress studies for 1-ECMA. However, research on other methacrylate-based monomers has demonstrated cytotoxic effects in various cell lines. For instance, methyl methacrylate (MMA) has been shown to be cytotoxic in a dose-dependent manner, leading to decreased cell viability and inhibition of cell growth. nih.gov Studies on methacrylate-based dental resins have also indicated that released monomers can cause cytotoxic effects in cell cultures. nih.gov
The cytotoxicity of methacrylates is often associated with the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. mdpi.com Common markers of oxidative stress include the measurement of ROS levels, lipid peroxidation, and alterations in antioxidant enzyme activity. thermofisher.comcreativebiomart.net For example, hydroxyethyl (B10761427) methacrylate (HEMA) has been shown to induce glutathione (B108866) depletion and the production of reactive oxygen species. nih.gov
Table 2: In Vitro Cytotoxicity of Various Methacrylate-Based Dental Sealers
| Material | Cell Viability (%) - Freshly Mixed | Cell Viability (%) - Set |
| Super-Bond C&B | 66.0 ± 13.6 | 100 ± 21.9 |
| Super-Bond RC Sealer | 55.5 ± 15.6 | 81.8 ± 38.5 |
| MetaSEAL | 10.6 ± 0.7 | 24.9 ± 7.9 |
| AH Plus Sealer | 8.9 ± 2.2 | 23.6 ± 10.0 |
Source: Lee et al. (2017) nih.gov
No specific in vivo subchronic or chronic toxicity studies for 1-ECMA were identified. Studies on other methacrylates provide some general toxicological information. For example, a subchronic dermal toxicity study of allyl methacrylate in rabbits showed reduced weight gain and food consumption at the highest dose level, but no significant adverse effects on serum biochemistry, hematological parameters, or organ weights. nih.gov Chronic oral toxicity studies of methyl methacrylate in rats did not show evidence of carcinogenicity. regulations.govnih.gov Similarly, chronic inhalation studies of methyl methacrylate in rats and hamsters found no carcinogenic activity. regulations.govnih.gov
Histopathological evaluations in animal studies of other chemicals have revealed potential toxic effects on organs such as the liver, kidney, heart, and pancreas, highlighting the importance of such assessments in toxicological research. mdpi.com
Safe Handling and Storage Practices in Research Settings
Given the limited specific safety data for 1-Ethylcyclohexyl methacrylate, a cautious approach should be adopted in the research laboratory, adhering to the general principles for handling methacrylate esters. The following practices are recommended based on information from safety data sheets for structurally similar compounds like ethyl methacrylate and cyclohexyl methacrylate. ark-chem.co.jpfishersci.comchemos.defishersci.comsigmaaldrich.com
Engineering Controls:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Use of local exhaust ventilation at the source of vapor generation is recommended.
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation. fishersci.comfishersci.com
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact. fishersci.comchemos.de
Skin Protection:
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. It is important to check the glove manufacturer's breakthrough time and permeation data for the specific type of methacrylate being used, if available.
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection: If ventilation is inadequate or for tasks with a high potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. fishersci.com
Hygiene Practices:
Avoid breathing vapors or mists.
Wash hands thoroughly after handling and before eating, drinking, or smoking.
Contaminated work clothing should not be allowed out of the workplace and should be washed separately. chemos.de
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area. fishersci.com
Keep away from heat, sparks, open flames, and other sources of ignition. chemos.de
The compound may be sensitive to light and heat, which can promote polymerization. sigmaaldrich.comlabproinc.com Therefore, storage in an opaque container and in a temperature-controlled environment is advisable.
Incompatible materials to avoid include strong oxidizing agents, acids, and bases.
Spill and Disposal:
In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.
Dispose of waste in accordance with local, state, and federal regulations.
Table 3: Summary of Recommended Safe Handling Practices for this compound in a Research Setting
| Practice | Recommendation |
| Ventilation | Use in a chemical fume hood or with local exhaust ventilation. |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin Protection | Lab coat or protective clothing. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridge if ventilation is inadequate. |
| Storage | Cool, dry, well-ventilated area, away from ignition sources and incompatible materials. |
| Hygiene | Wash hands after handling. Do not eat, drink, or smoke in the work area. |
Q & A
Basic Research Questions
Q. What are the optimized synthesis protocols for 1-ethylcyclohexyl methacrylate, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves reacting methacrylic acid (0.5 mol) with 1-ethylcyclohexene (1.0 mol) in toluene using sulfuric acid (5 mmol) as a catalyst under nitrogen atmosphere . Key parameters include:
- Molar ratio : Excess 1-ethylcyclohexene (2:1 molar ratio to methacrylic acid) improves esterification efficiency.
- Catalyst selection : Acidic catalysts like H₂SO₄ enhance reaction rates but require careful control to avoid side reactions.
- Purification : Column chromatography and NMR/MS analysis are critical for isolating the product (69.9% yield) .
- Table :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Toluene |
| Catalyst | H₂SO₄ (1 wt%) |
| Reaction Temperature | 80–100°C (reflux conditions) |
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- ¹H NMR : Peaks at δ 6.12 (1H, s) and δ 5.55 (1H, s) confirm the methacrylate group, while δ 0.89 (3H, t) corresponds to the ethyl group .
- Mass Spectrometry : Molecular ion peak at m/z 288 (M⁺) .
- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors.
Q. What are the key considerations for stabilizing this compound during storage in laboratory settings?
- Methodological Answer :
- Inhibitors : Use hydroquinone monomethyl ether (MEHQ, 50–100 ppm) to prevent radical polymerization .
- Storage : Keep at 2–8°C under inert gas (N₂/Ar) to minimize moisture and oxygen exposure.
Advanced Research Questions
Q. How does the steric and electronic environment influence the reactivity of this compound in radical polymerization processes?
- Methodological Answer :
- The bulky 1-ethylcyclohexyl group introduces steric hindrance, slowing propagation rates compared to smaller methacrylates (e.g., methyl methacrylate) .
- Electronic effects : The electron-donating cyclohexyl group stabilizes the radical intermediate, favoring controlled polymerization.
- Experimental design : Compare kinetic data (e.g., kₚ values) with structurally analogous monomers using pulsed laser polymerization (PLP).
Q. What mechanistic insights explain the rearrangement of intermediates during the synthesis or derivatization of this compound?
- Methodological Answer :
- In low-nucleophilicity media (e.g., TFE or SbF₅-SO₂ClF), the cyclooctyl cation intermediate rearranges to the 1-ethylcyclohexyl cation due to steric strain relief and tertiary carbocation stabilization .
- Experimental validation : Use deuterium labeling or in-situ NMR to track skeletal rearrangements.
Q. What experimental strategies can be employed to assess the chronic toxicity of this compound in biomedical research applications?
- Methodological Answer :
- In vitro models : Use human dermal fibroblasts to evaluate cytotoxicity (IC₅₀) and oxidative stress markers (e.g., ROS levels) .
- In vivo studies : Administer subchronic doses (e.g., 50–200 mg/kg/day) to rodents over 90 days, monitoring neurological and hepatic endpoints .
- Analytical methods : LC-MS/MS for quantifying metabolic byproducts (e.g., methacrylic acid) in biological samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
